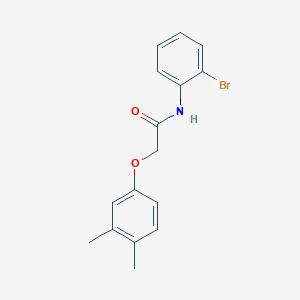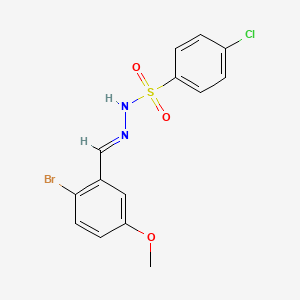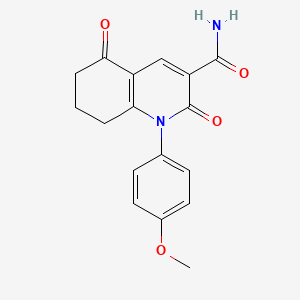![molecular formula C16H13N3O3S B5734044 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5734044.png)
2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a heterocyclic organic molecule that contains an oxadiazole ring and a nitrobenzylthio group, making it a versatile compound with a wide range of properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or proteins involved in cell growth and proliferation. Additionally, this compound may also induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole can induce a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and generation of reactive oxygen species. Additionally, this compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole in lab experiments is its versatility, as it can be used in a range of applications, including medicinal chemistry, biochemistry, and material science. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one limitation of using this compound is its potential toxicity, as studies have shown that it can induce oxidative stress in cells.
Future Directions
There are several future directions for research on 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole. One area of focus could be the development of novel synthetic methods for this compound, which could lead to the production of more potent and selective analogs. Additionally, further investigation into the mechanism of action of this compound could provide insights into its potential applications in various fields of research. Finally, studies on the toxicity and pharmacokinetics of this compound could pave the way for its eventual use in clinical settings.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole can be achieved through several methods, including the reaction of 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole with 4-nitrobenzyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-(4-methylphenyl)-1,3,4-oxadiazole-5-thiol with 4-nitrobenzyl chloride in the presence of a base and a dehydrating agent such as phosphorus oxychloride.
Scientific Research Applications
2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has also been investigated for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
2-(4-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-11-2-6-13(7-3-11)15-17-18-16(22-15)23-10-12-4-8-14(9-5-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSGOHFIPOGHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)



![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)

![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5734037.png)

![N-benzoyl-2,3,4-trimethyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B5734052.png)